molecular formula C10H16N2O6 B12353009 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12353009
M. Wt: 260.24 g/mol
InChI Key: RZPFCHVJQLDLGS-UNYLCCJPSA-N
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Description

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione is a compound with significant biochemical and pharmaceutical relevance It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione typically involves the reaction of uridine with specific reagents under controlled conditions. One common method includes the use of iodination reactions where uridine is treated with iodine and other reagents to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes multiple steps of purification and quality control to ensure the compound’s purity and efficacy. The use of advanced chromatographic techniques is common in the purification process .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Iodine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups .

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione involves its incorporation into RNA, where it can interfere with viral replication. The compound targets viral DNA polymerase, inhibiting the synthesis of viral DNA and thus preventing the virus from replicating .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione is unique due to its specific structure and functional groups, which confer distinct biochemical properties. Its ability to inhibit viral replication makes it particularly valuable in antiviral research .

Properties

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h5-8,13-15H,1-4H2,(H,11,16,17)/t5?,6-,7+,8+/m0/s1

InChI Key

RZPFCHVJQLDLGS-UNYLCCJPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)CO)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)CO)CO)O

Origin of Product

United States

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